molecular formula C22H46Cl2N2 B1667674 Atiprimod dihydrochloride CAS No. 130065-61-1

Atiprimod dihydrochloride

Cat. No.: B1667674
CAS No.: 130065-61-1
M. Wt: 409.5 g/mol
InChI Key: MOUZYBYTICOTFQ-UHFFFAOYSA-N
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Description

Atiprimod dihydrochloride is a small molecule belonging to the azaspirane class of cationic amphiphilic agents. It has shown potential in the treatment of various cancers, including multiple myeloma, hepatocellular carcinoma, and breast cancer. This compound is known for its anti-inflammatory, antineoplastic, and antiangiogenic properties .

Biochemical Analysis

Biochemical Properties

Atiprimod dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the interleukin-6 (IL-6) and signal transducer and activator of transcription 3 (STAT3) pathways . By inhibiting STAT3 phosphorylation, this compound disrupts the signaling cascade that promotes tumor growth and survival . Additionally, it has been shown to inhibit the secretion of vascular endothelial growth factor (VEGF), thereby preventing angiogenesis .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the PERK/eIF2α/ATF4/CHOP axis and suppressing the STAT3/NF-κB signaling pathways . This leads to the upregulation of pro-apoptotic proteins such as Bak, Bax, Bim, and PUMA . Furthermore, this compound inhibits cell viability and proliferation, and prevents the nuclear localization of STAT1, STAT3, and NF-κB in breast cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key signaling pathways. It inhibits STAT3 phosphorylation at the Tyr705 residue, which is crucial for the activation of STAT3 . By preventing STAT3 activation, this compound disrupts the transcription of genes involved in cell survival and proliferation . Additionally, it activates the PERK/eIF2α/ATF4/CHOP axis, leading to prolonged endoplasmic reticulum stress and apoptosis . This dual mechanism of action makes this compound a potent anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to induce dose- and time-dependent inhibition of cell viability and colony formation in breast cancer cells . The stability and degradation of this compound in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function include sustained inhibition of STAT3 signaling and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth and angiogenesis without significant toxicity . At higher doses, this compound can induce adverse effects such as weight loss and bone marrow suppression . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of STAT3 and NF-κB signaling . It also affects the PERK/eIF2α/ATF4/CHOP axis, leading to changes in metabolic flux and metabolite levels . The exact enzymes and cofactors involved in the metabolism of this compound have not been fully elucidated, but its impact on key signaling pathways suggests a complex interplay with cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its amphiphilic nature and cationic properties at neutral pH . It is thought to interact with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of this compound in tissues is uneven, with higher concentrations observed in tumor tissues compared to normal tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and the nucleus . Its activity is influenced by its subcellular localization, as it interacts with key signaling molecules such as STAT3 and PERK within these compartments . The targeting signals and post-translational modifications that direct this compound to specific organelles have not been fully characterized, but its localization is crucial for its anti-cancer activity.

Preparation Methods

The synthesis of atiprimod dihydrochloride involves several steps:

    Johnson–Corey–Chaykovsky Reaction: This reaction on 4-heptanone produces 2,2-dipropyloxirane.

    Boron Trifluoride Etherate Treatment: This step converts 2,2-dipropyloxirane to 2-propylpentanal.

    Acid Treatment with Methyl Vinyl Ketone: This leads to the formation of 4,4-dipropylcyclohex-2-enone.

    Catalytic Hydrogenation: This step yields 4,4-dipropylcyclohexanone.

    Knoevenagel Condensation: This reaction with ethyl 2-cyanoacetate forms cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester.

    Conjugate Addition of Cyanide Anion: This step produces ethyl 2-cyano-2-(1-cyano-4,4-dipropylcyclohexyl)acetate.

    Acid Hydrolysis and Saponification: This step converts the nitrile groups to acids, followed by decarboxylation to form 1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid.

    Treatment with Acetic Anhydride: This step produces 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione.

    Condensation with 3-Diethylaminopropylamine: This final step yields 2-[3-(diethylamino)propyl]-8,8-dipropyl-2-azaspiro[4.5]decane-1,3-dione.

Chemical Reactions Analysis

Atiprimod dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

Common reagents and conditions used in these reactions include boron trifluoride etherate, methyl vinyl ketone, and catalytic hydrogenation. Major products formed from these reactions include 4,4-dipropylcyclohexanone and 1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid .

Scientific Research Applications

Comparison with Similar Compounds

Atiprimod dihydrochloride is unique due to its ability to inhibit STAT3 phosphorylation and its broad spectrum of antineoplastic activities. Similar compounds include:

Properties

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZYBYTICOTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123018-47-3 (Parent)
Record name Atiprimod dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20156331
Record name Atiprimod dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130065-61-1
Record name Atiprimod dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atiprimod dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATIPRIMOD DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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